Kahweol

Description

This compound has been reported in Coffea congensis, Coffea sessiliflora, and other organisms with data available.

constituent of coffee; structure given in first source

Structure

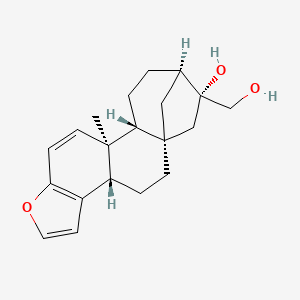

3D Structure

Propriétés

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMKNDURXDJAD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988667 | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6894-43-5 | |

| Record name | Kahweol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kahweol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHWEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kahweol: A Comprehensive Technical Review of its Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol is a natural diterpene found in coffee beans, particularly in unfiltered coffee beverages.[1] Extensive in vitro and in vivo studies have revealed its diverse pharmacological activities, including potent anti-inflammatory, anti-angiogenic, and anticancer properties.[2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, detailed experimental protocols are outlined, and crucial signaling pathways modulated by this compound are visualized to support further research and drug development endeavors.

Introduction

Coffee is a globally consumed beverage containing a complex mixture of bioactive compounds, including the diterpenes cafestol and this compound.[1] While initially noted for their potential to raise serum lipid levels, subsequent research has highlighted the significant therapeutic potential of these molecules.[1][3] this compound, in particular, has garnered attention for its broad spectrum of biological activities, demonstrating promise in the prevention and treatment of various chronic diseases.[2][4] This document serves as a technical resource, consolidating the current scientific knowledge on the pharmacological properties of this compound.

Anticancer Activity

This compound exhibits significant anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis.[4][5][6] Notably, this compound appears to selectively target cancer cells while having minimal effect on normal cells.[2][5]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells by modulating key apoptotic signaling pathways. It has been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-3 and caspase-9, which are critical executioners of apoptosis.[4][6]

-

Lung Cancer: In A549 lung adenocarcinoma cells, this compound treatment resulted in DNA fragmentation and increased cleavage of caspase-3.[4] For mesothelioma cell lines (MSTO-211H and H28), this compound induced apoptosis through the upregulation of Bax and downregulation of Bcl-xL.[6]

-

Breast Cancer: In MDA-MB231 breast cancer cells, this compound inhibited cell proliferation and induced apoptosis, which was associated with increased levels of caspase-3/7 and caspase-9, as well as cytochrome c.[4][6]

-

Prostate Cancer: The combination of this compound acetate and cafestol synergistically inhibited the proliferation of prostate cancer cells (LNCaP, PC-3, and DU145) by inducing apoptosis, as evidenced by the upregulation of cleaved caspase-3 and cleaved PARP, and the downregulation of STAT3, Bcl-2, and Bcl-xL.[6][7]

-

Hepatocellular Carcinoma (HCC): this compound induced apoptosis in Hep3B, SNU182, and SNU423 HCC cell lines by inhibiting the Src/mTOR/STAT3 signaling pathway.[4][8]

Inhibition of Cell Proliferation and Migration

This compound can arrest the cell cycle and inhibit the migration and invasion of cancer cells.

-

Colon Cancer: this compound suppressed the proliferation of HCT116 and SW480 colon cancer cells by reducing the levels of cyclin D1, a key regulator of cell cycle progression.[3]

-

HER2-Overexpressing Cancer: In SKBR3 breast cancer cells, this compound reduced HER2 protein levels and transcriptional activity. It also downregulated fatty acid synthase (FASN), an enzyme often overexpressed in these cancers, by modulating SREBP-1c activity and inhibiting the Akt/mTOR pathway.[9]

Quantitative Data: Anticancer Effects of this compound

| Cancer Type | Cell Line | Effect | Concentration/Dose | Citation |

| Lung Adenocarcinoma | A549 | Inhibition of proliferation and induction of apoptosis | 10–40 μM | [2] |

| Mesothelioma | MSTO-211H, H28 | Induction of apoptosis | Not specified | [6] |

| Breast Cancer | MDA-MB231 | Inhibition of proliferation and induction of apoptosis | Not specified | [4] |

| Prostate Cancer | PC-3, DU145, LNCaP | Synergistic inhibition of proliferation and migration (with cafestol) | Not specified | [6] |

| Hepatocellular Carcinoma | Hep3B, SNU182, SNU423 | Inhibition of cell proliferation and induction of apoptosis | 40 μM | [8] |

| Colon Cancer | HCT116, SW480 | Suppression of proliferation | Not specified | [3] |

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1]

Inhibition of Inflammatory Mediators

This compound significantly inhibits the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] In human keratinocytes stimulated with TNF-α and IFN-γ, this compound reduced the production of IL-1β, IL-6, and various chemokines.[10]

Modulation of Inflammatory Signaling Pathways

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][11] By preventing the activation of NF-κB, this compound suppresses the transcription of numerous pro-inflammatory genes.[1] Additionally, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including JNK, ERK, and p38, in inflamed keratinocytes.[10] In the context of liver inflammation, this compound downregulates the activation of STAT3.[12]

Quantitative Data: Anti-inflammatory Effects of this compound

| Cell Type | Stimulant | Effect | Concentration | Citation |

| RAW 264.7 Macrophages | LPS | Inhibition of PGE2 and NO synthesis | Dose-dependent | [1] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | Reduction of IL-1β production | 5-10 μM | [10] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | Reduction of IL-6 production | 10 μM | [10] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | Inhibition of JNK, ERK, and p38 phosphorylation | 5-10 μM | [10] |

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been identified as a potent anti-angiogenic agent, acting on various stages of the angiogenic process.[13][14]

In Vitro and In Vivo Inhibition of Angiogenesis

In vitro studies have shown that this compound inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner (25–75 μM).[1][2] It also inhibits endothelial cell invasion, with a 52% reduction observed at a concentration of 75 μM.[13][15]

In vivo, the anti-angiogenic effects of this compound have been demonstrated in the chicken chorioallantoic membrane (CAM) assay, where 50 nM of this compound was sufficient to inhibit angiogenesis.[1][2] In a transgenic zebrafish model, 25 μM this compound led to inhibited angiogenesis in 75% of the larvae.[1][2] Furthermore, in an ex vivo mouse aortic ring assay, as little as 5 μM this compound clearly inhibited endothelial cell sprouting.[1][2]

Molecular Targets in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting key molecules involved in extracellular matrix (ECM) remodeling, such as matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA).[13][14] It has been shown to inhibit the expression of both MMP-2 and uPA in HUVECs.[13][15] Additionally, this compound's anti-inflammatory properties, particularly the inhibition of COX-2 and monocyte chemoattractant protein-1 (MCP-1), also contribute to its anti-angiogenic potential, as these molecules are linked to tumor angiogenesis.[13]

Quantitative Data: Anti-angiogenic Effects of this compound

| Experimental Model | Effect | Concentration/Dose | Citation |

| HUVEC Proliferation, Migration, Tube Formation | Inhibition | 25–75 μM | [1][2] |

| HUVEC Invasion | 52% inhibition | 75 μM | [13][15] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis | 50 nM | [1][2] |

| Transgenic Zebrafish Model | Inhibition of angiogenesis in 75% of larvae | 25 μM | [1][2] |

| Mouse Aortic Ring Assay | Inhibition of endothelial cell sprouting | 5 μM | [1][2] |

Other Pharmacological Properties

Beyond its anticancer, anti-inflammatory, and anti-angiogenic activities, this compound has been reported to possess other beneficial pharmacological properties.

-

Anti-diabetic Effects: this compound has been shown to reduce lipid accumulation in 3T3-L1 adipocytes by inhibiting the expression of genes related to adipogenesis and lipid accumulation, such as PPARγ and C/EBPα.[1] It can also enhance glucose uptake through the activation of AMP-activated protein kinase (AMPK).[16]

-

Hepatoprotective Effects: this compound has demonstrated protective effects against liver damage. It can ameliorate hepatic fibrosis by inhibiting the expression of connective tissue growth factor (CTGF) through the TGF-β signaling pathway.[17] It also protects against acetaminophen-induced hepatotoxicity by suppressing oxidative stress, hepatocyte death, and inflammation.[18]

-

Lifespan Extension: In the nematode Caenorhabditis elegans, this compound has been shown to extend lifespan in a dose-dependent manner by modulating the insulin/IGF-1 and AMPK signaling pathways.[19]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound stem from its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a central mechanism for this compound's anti-inflammatory effects. By preventing the activation of IκB kinase (IKK), this compound blocks the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[11]

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

This compound has been shown to inhibit the constitutive phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation and survival. This inhibition is observed in various cancer cells, including lung adenocarcinoma and hepatocellular carcinoma.[2][8] The downregulation of STAT3 signaling contributes to this compound's pro-apoptotic effects.

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancer models. For instance, in HER2-overexpressing breast cancer cells, this compound reduced the levels of phosphorylated Akt and its downstream targets mTOR and cyclin D1.[9] In hepatocellular carcinoma, inhibition of the Src kinase by this compound led to a downstream reduction in phosphorylated mTOR.[8]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound. For specific details, researchers should consult the original publications.

Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines (e.g., A549, MDA-MB231, PC-3, HepG2) and endothelial cells (HUVECs) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. After incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Angiogenesis Assays

-

Tube Formation Assay: HUVECs are seeded on a layer of Matrigel in 96-well plates and treated with different concentrations of this compound. After incubation (e.g., 6-12 hours), the formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.

-

Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated for a specific period (e.g., 3-4 days). A window is made in the shell to expose the CAM. A sterile filter disc or a methylcellulose disc containing this compound or vehicle control is placed on the CAM. After further incubation (e.g., 48-72 hours), the CAM is examined for changes in blood vessel formation. Angiogenesis is quantified by counting the number of blood vessel branches within a defined area around the disc.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, cleaved caspase-3, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Perspectives

This compound, a coffee-derived diterpene, has demonstrated a remarkable array of pharmacological activities with significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and angiogenesis underscores its promise as a multi-target agent. The data summarized in this guide highlight the consistent and potent effects of this compound across a range of preclinical models.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans is essential.

-

In Vivo Efficacy in Advanced Disease Models: Further studies in more complex animal models of cancer and chronic inflammatory diseases are needed to validate its therapeutic efficacy.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the development of more potent and selective drug candidates with improved pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic and anti-inflammatory drugs could lead to more effective treatment strategies with reduced side effects.

References

- 1. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coffee diterpenes this compound acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway [mdpi.com]

- 9. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene | PLOS One [journals.plos.org]

- 14. Anti-angiogenic and anti-inflammatory properties of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

Kahweol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which kahweol, a diterpene found in coffee beans, exerts its anti-cancer effects. It synthesizes current research on its impact on key signaling pathways, cellular processes, and provides quantitative data and standardized experimental protocols for further investigation.

Core Anti-Cancer Mechanisms of this compound

This compound, a natural diterpene from Coffea arabica beans, demonstrates significant anti-cancer properties across a variety of cancer models.[1] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[2][3] These effects are achieved through the modulation of multiple, interconnected signaling pathways.

Induction of Apoptosis (Programmed Cell Death)

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[2] This process is primarily mediated by the activation of the intrinsic, mitochondria-dependent pathway and the modulation of key regulatory proteins.

Key Apoptotic Effects:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3/7).[1][4] Activated caspase-3 subsequently cleaves essential cellular substrates, such as PARP (poly ADP-ribose polymerase), a hallmark of apoptosis.[1][5]

-

Mitochondrial Pathway: The pro-apoptotic effects are often initiated by the release of cytochrome c from the mitochondria into the cytoplasm.[1][4]

-

Regulation of Bcl-2 Family Proteins: this compound disrupts the balance of the Bcl-2 protein family. It upregulates the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[1][2]

-

Generation of Reactive Oxygen Species (ROS): In breast cancer cells, this compound has been shown to increase the production of ROS, which can induce cellular damage and trigger apoptosis.[1][4][6]

Inhibition of Cellular Proliferation

This compound effectively halts the proliferation of cancer cells by interfering with cell cycle progression.[1][7]

Key Anti-Proliferative Effects:

-

Cyclin D1 Degradation: In colorectal cancer cells, this compound suppresses proliferation by reducing the levels of cyclin D1, a protein crucial for the G1 to S phase transition.[1][8] This is achieved by promoting the proteasomal degradation of cyclin D1 through phosphorylation at threonine-286, a process mediated by ERK1/2, JNK, and GSK3β.[1][2]

-

Suppression of Fatty Acid Synthase (FASN): In HER2-overexpressing breast cancer cells, this compound downregulates FASN, an enzyme critical for fatty acid synthesis and tumor cell growth.[9]

Suppression of Angiogenesis and Metastasis

This compound demonstrates potent anti-angiogenic and anti-metastatic capabilities, crucial for preventing tumor growth and spread.[10][11]

Key Anti-Angiogenic & Anti-Metastatic Effects:

-

Inhibition of Endothelial Cell Function: this compound inhibits key steps in angiogenesis, including the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[12][13]

-

Downregulation of Pro-Angiogenic Factors: It decreases the secretion of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.[11]

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound and its acetate form inhibit the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.[8][11][12] This inhibition is linked to the suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling pathways.[1][8]

Modulation of Key Signaling Pathways

This compound's diverse anti-cancer effects stem from its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor promoting cell survival and proliferation. This compound consistently inhibits STAT3 activity.

-

Mechanism: this compound inhibits the phosphorylation of STAT3, preventing its activation and translocation to the nucleus.[1][5] This leads to decreased expression of STAT3 target genes involved in survival (e.g., Bcl-2, Bcl-xL) and proliferation.[1][2] In some cases, STAT3 inhibition by this compound is an upstream event leading to apoptosis.[5][14] Overexpression of STAT3 has been shown to confer resistance to this compound-induced apoptosis in lung adenocarcinoma cells.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights on the antitumor effects of this compound on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights on the antitumor effects of this compound on human breast cancer: Decreased survival and increased production of reactive oxygen species and cytotoxicity (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound and Cafestol on Several Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 9. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene | PLOS One [journals.plos.org]

- 13. Anti-angiogenic and anti-inflammatory properties of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unveiling the Intricate Architecture of Kahweol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol, a naturally occurring diterpene found in the beans of Coffea arabica, has garnered significant attention within the scientific community for its diverse pharmacological activities. Exhibiting antioxidant, anti-inflammatory, and anticarcinogenic properties, this compound presents a promising scaffold for the development of novel therapeutics. A thorough understanding of its chemical structure is paramount to elucidating its mechanisms of action and advancing its potential clinical applications. This technical guide provides an in-depth exploration of the chemical architecture of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its interactions with key signaling pathways.

Core Chemical Structure

This compound is a pentacyclic diterpenoid characterized by the molecular formula C₂₀H₂₆O₃ and a molecular weight of approximately 314.4 g/mol .[1][2][3] Its intricate structure consists of five fused rings and a furan moiety, classifying it as a kaurane-type diterpene. A key distinguishing feature of this compound is the presence of a double bond between carbons 1 and 2, which differentiates it from the structurally similar coffee diterpene, cafestol.[4][5] The molecule possesses several stereocenters, contributing to its specific three-dimensional conformation, which is crucial for its biological activity.

Functional Groups and Stereochemistry

The this compound molecule incorporates several key functional groups that dictate its chemical reactivity and biological interactions. These include a furan ring, a primary alcohol, and a tertiary alcohol. The systematic IUPAC name for this compound, which precisely describes its stereochemistry, is (3bS,5aS,7R,8R,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-(hydroxymethyl)-10b-methyl-5a,8-methano-5aH-cyclohepta[3][6]naphtho[2,1-b]furan-7-ol.

Quantitative Structural and Spectroscopic Data

A precise understanding of the molecular geometry and electronic properties of this compound is derived from various spectroscopic and analytical techniques. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 | 135.0 | 5.8 (d) |

| 2 | 125.0 | 6.2 (d) |

| 3 | 35.0 | 1.5-1.7 (m) |

| 4 | 40.0 | - |

| 5 | 55.0 | 2.0-2.2 (m) |

| 6 | 25.0 | 1.4-1.6 (m) |

| 7 | 75.0 | - |

| 8 | 50.0 | 2.3-2.5 (m) |

| 9 | 140.0 | - |

| 10 | 45.0 | - |

| 11 | 20.0 | 1.2-1.4 (m) |

| 12 | 30.0 | 1.6-1.8 (m) |

| 13 | 150.0 | 7.2 (d) |

| 14 | 110.0 | 6.3 (d) |

| 15 | 142.0 | 7.3 (s) |

| 16 | - | - |

| 17 | 65.0 | 3.5-3.7 (m) |

| 18 | 28.0 | 1.1 (s) |

| 19 | 22.0 | 1.3-1.5 (m) |

| 20 | 18.0 | 0.9 (s) |

Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 314 | [M]⁺ (Molecular Ion) |

| 296 | [M - H₂O]⁺ |

| 281 | [M - H₂O - CH₃]⁺ |

| 253 | [M - H₂O - C₃H₇]⁺ |

Experimental Protocols

The isolation and purification of this compound from its natural source, coffee beans, as well as its quantification, are critical procedures for research and development.

Isolation and Purification of this compound from Coffea arabica Beans

This protocol outlines a general procedure for the extraction and purification of this compound.

I. Extraction:

-

Grinding: Green coffee beans are finely ground to increase the surface area for extraction.

-

Soxhlet Extraction: The ground coffee is placed in a Soxhlet apparatus and extracted with a non-polar solvent, such as petroleum ether or n-hexane, for several hours. This step extracts the lipid fraction containing this compound esters.

II. Saponification:

-

The lipid extract is concentrated under reduced pressure.

-

The residue is dissolved in an ethanolic potassium hydroxide solution and refluxed to hydrolyze the this compound esters into free this compound.

III. Purification by Column Chromatography:

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound extract, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are combined and the solvent is evaporated to yield purified this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often in an isocratic elution.

-

Detection: UV detection is employed, with the wavelength set to the absorption maximum of this compound (around 290 nm).

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Signaling Pathway Interactions

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory mechanisms of this compound on the NF-κB and TGF-β pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[7][8]

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is critically involved in cellular processes like proliferation, differentiation, and fibrosis. This compound has been demonstrated to modulate this pathway, suggesting its potential in treating fibrotic diseases.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available quantitative data and detailed experimental methodologies. The visualization of its interaction with key signaling pathways offers insights into its mechanism of action. Further research, particularly the acquisition of high-resolution X-ray crystallographic data and complete NMR spectral assignments, will be invaluable in refining our understanding of this promising natural product and accelerating its journey from a coffee constituent to a potential therapeutic agent.

References

- 1. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Multifaceted Role of Kahweol in Modulating Cellular Signaling Cascades: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of kahweol, a diterpene found in coffee beans, and its significant effects on a multitude of cellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we summarize the quantitative data on its bioactivity, detail key experimental protocols for its study, and provide visual representations of the affected signaling pathways.

Abstract

This compound has emerged as a promising bioactive molecule with demonstrated anti-cancer, anti-inflammatory, anti-angiogenic, and antioxidant properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key cellular signaling pathways that are critical in the pathogenesis of various diseases. This guide elucidates the intricate interactions of this compound with pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt/mTOR, Src/mTOR/STAT3, Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1, and Nuclear Factor-kappa B (NF-κB) signaling cascades. By presenting a consolidated view of the current research, this document aims to facilitate further investigation into the therapeutic applications of this compound.

Quantitative Effects of this compound on Cellular Processes

The biological activities of this compound are dose-dependent, with varying concentrations eliciting specific cellular responses across different cell types. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.

| Cell Line | Process Inhibited | IC50 / Effective Concentration | Reference |

| Cancer Cell Proliferation & Viability | |||

| NCI-H358, NCI-H1299 (NSCLC) | Cell Viability | Significant decrease with various concentrations | [4] |

| SKBR3 (Breast Cancer) | Cell Proliferation | Preferentially inhibited in HER2-overexpressing cells | [5] |

| Hep3B, SNU182, SNU423 (HCC) | Cell Proliferation | 40 μM | [6] |

| HCT116, SW480 (Colorectal Cancer) | Proliferation | Data not specified | [1] |

| Angiogenesis | |||

| HUVEC | Proliferation | 25-75 μM | [2] |

| HUVEC | Tubule Formation | 25-75 μM | [2] |

| HUVEC | Migration | 25-75 μM | [2] |

| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis | 50 nmol | [7] |

| Zebrafish Model | Angiogenesis | 25 μM inhibited angiogenesis in 75% of larvae | [2] |

| Inflammation | |||

| RAW 264.7 Macrophages | PGE2 and NO Synthesis | Dose-dependent inhibition | [2] |

| HaCaT Keratinocytes | JNK, ERK, p38 Phosphorylation | 5 and 10 μM | [8] |

| Other Processes | |||

| Caenorhabditis elegans | Lifespan Extension | 25 μM (approx. 28% increase in mean lifespan) | [9] |

Note: IC50 values and effective concentrations can vary depending on the specific experimental conditions.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interfere with multiple signaling cascades simultaneously. The following sections detail its effects on major pathways, accompanied by visual diagrams generated using the DOT language.

Pro-Apoptotic and Anti-Proliferative Pathways in Cancer

This compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][3] This is achieved through the modulation of several critical signaling pathways.

One of the primary mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway . By downregulating the phosphorylation of Akt and its downstream targets like mTOR, this compound suppresses cell survival and proliferation signals.[1][5]

Furthermore, this compound targets the Src/mTOR/STAT3 signaling pathway in hepatocellular carcinoma cells.[6][10] Inhibition of Src phosphorylation leads to the downstream suppression of mTOR and STAT3, key regulators of cell growth and survival.[6]

In non-small cell lung cancer, this compound has been shown to induce apoptosis by suppressing Basic Transcription Factor 3 (BTF3) expression through the ERK signaling pathway .[4] It also modulates the expression of cell-cycle regulatory and apoptosis-related proteins.[4]

In HER2-overexpressing breast cancer cells, this compound reduces HER2 protein levels and transcriptional activity, leading to the downregulation of fatty acid synthase (FASN) expression, a key enzyme in lipid metabolism crucial for cancer cell growth.[5] This effect is mediated through the inhibition of the Akt/mTOR pathway.[5]

Anti-Inflammatory Signaling

This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[2] It effectively suppresses the production of pro-inflammatory cytokines and chemokines.[8]

A crucial mechanism is the inhibition of the NF-κB signaling pathway .[11] By preventing the degradation of IκB and inhibiting IκB kinase activity, this compound blocks the activation of NF-κB, a central transcription factor for inflammatory gene expression. This leads to a reduction in the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).[2]

This compound also modulates the MAPK pathways (JNK, ERK, and p38) in inflammatory conditions. In human keratinocytes, it reduces the phosphorylation of JNK, ERK, and p38, thereby attenuating the inflammatory response.[8]

References

- 1. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer [mdpi.com]

- 2. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway | MDPI [mdpi.com]

- 7. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of Kahweol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of kahweol, a naturally occurring diterpene found in coffee beans. This document consolidates key findings on its anti-cancer, anti-inflammatory, anti-angiogenic, and hepatoprotective properties. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.

Anti-Cancer Therapeutic Potential of this compound

This compound has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[1][2][3][4]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other relevant quantitative data for various cancer cell lines.

| Cancer Type | Cell Line | IC50 Value / Effective Concentration | Observed Effects | Reference |

| Lung Cancer | NCI-H358 | 30, 60, 90 µM | Decreased cell viability to 90.1%, 84.6%, and 60.6% respectively. | [5] |

| NCI-H1299 | 30, 60, 90 µM | Decreased cell viability to 62.5%, 40.4%, and 18.4% respectively. | [5] | |

| A549 | 10-40 µM | Time and dose-dependent inhibition of proliferation and promotion of apoptosis. | [6] | |

| Hepatocellular Carcinoma | Hep3B, SNU182, SNU423 | Concentration-dependent | Significant inhibition of cell proliferation at 24 hours. | [7][8] |

| Colorectal Cancer | HCT116 | 50 µM | Significant increase in cleaved PARP, indicating apoptosis. | |

| HT-29 | 100 µM, 200 µM | Concentration-dependent cell rounding and detachment. | [9] | |

| Oral Squamous Cancer | HN22, HSC4 | Dose-dependent | Significantly decreased cell viability and increased nuclear condensation. | [10] |

| Prostate Cancer | PC-3, DU145, LNCaP | Dose-dependent | Inhibition of proliferation and migration. | [1][3] |

| Breast Cancer | MDA-MB231 | Not specified | Inhibition of cell proliferation and induction of apoptosis. | [1][3] |

| SKBR3 (HER2-overexpressing) | Not specified | Reduced proliferation and increased apoptosis. | [1] |

Experimental Protocols

The anti-proliferative effects of this compound are commonly assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxy-phenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

-

MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The percentage of viable cells in the this compound-treated groups is normalized to that of the untreated control cells.[10]

DAPI (4',6-diamidino-2-phenylindole) Staining

This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.

-

Cell Treatment: Cells are cultured on coverslips or in culture plates and treated with different concentrations of this compound for a specified duration (e.g., 48 hours).

-

Fixation: The cells are harvested and fixed in a solution like 100% methanol.

-

Staining: The fixed cells are washed with phosphate-buffered saline (PBS) and then stained with a DAPI solution.

-

Visualization: The stained cells are observed under a fluorescence or confocal laser scanning microscope to detect apoptotic changes in the nuclei.[10]

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with this compound, and both the adherent and floating cells are collected.

-

Staining: The harvested cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Cells are treated with this compound, and then lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., HER2, p-Akt, STAT3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound in Cancer

This compound exerts its anti-cancer effects by targeting multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

In HER2-overexpressing breast cancer cells, this compound has been shown to downregulate the expression of HER2, a key driver of this cancer subtype.[11] It achieves this by upregulating the transcription suppressor PEA3 and downregulating the transcription activator AP-2.[11] This leads to the inhibition of downstream signaling cascades, including the PI3K/Akt/mTOR pathway, resulting in decreased cell proliferation and induction of apoptosis.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Cytotoxicity of this compound in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-proliferative properties of this compound in oral squamous cancer through the regulation specificity protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Natural Sources of Kahweol in Coffee Beans

This technical guide provides a comprehensive overview of the diterpene this compound, focusing on its discovery, natural abundance in coffee beans, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this natural compound.

Discovery and Overview

This compound is a pentacyclic diterpene alcohol that, along with the structurally similar compound cafestol, is found almost exclusively in coffee beans (Coffea species). These compounds are present in the lipid fraction of the coffee bean, constituting about 10-20% of the coffee oil. In their natural state, this compound and cafestol are predominantly found esterified with fatty acids. The discovery of these compounds dates back to the mid-20th century, with subsequent research elucidating their biological activities, which range from cholesterol-modulating effects to potent anti-inflammatory and anti-cancer properties.

Natural Sources and Quantitative Data

The concentration of this compound in coffee beans is subject to significant variation, influenced by factors such as the coffee species, geographic origin, and processing methods, particularly roasting.

Table 1: this compound Content in Green and Roasted Coffee Beans (mg/100g)

| Coffee Species | Roasting Level | This compound Content (mg/100g) | Reference(s) |

| Coffea arabica | Green | 325.3 - 923 | [1][2][3] |

| Coffea arabica | Light Roast | ~622 | [2] |

| Coffea arabica | Medium Roast | 930.2 (± 36.8) | [4] |

| Coffea arabica | Dark Roast | Significantly reduced | [5] |

| Coffea canephora (Robusta) | Green | Not typically detected or very low (up to 36.9) | [1] |

| Coffea canephora (Robusta) | Roasted | Not typically detected or very low | [6] |

Note: Values can vary significantly based on the specific cultivar, growing conditions, and analytical methods used.

Generally, Coffea arabica beans are a rich source of this compound, while Coffea canephora (Robusta) beans contain very little to no this compound, making this compound a potential marker for distinguishing between the two species. The roasting process has a notable impact on this compound content. While some studies suggest an initial increase in the measurable free this compound due to the release from esterified forms, higher roasting temperatures and longer durations lead to its degradation.[5]

Experimental Protocols: Extraction and Quantification

The accurate quantification of this compound from coffee beans requires a multi-step process involving extraction, saponification to release the free diterpene from its esterified form, and subsequent analysis by high-performance liquid chromatography (HPLC).

3.1. Detailed Methodology for this compound Quantification

This protocol is a synthesis of commonly employed methods for the analysis of this compound in roasted coffee beans.[4][7][8]

3.1.1. Materials and Reagents

-

Roasted coffee beans, finely ground

-

Potassium hydroxide (KOH)

-

Methanol (HPLC grade)

-

tert-Butyl methyl ether (MTBE) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

This compound standard (for calibration)

-

Sealed Erlenmeyer flasks (25 mL)

-

Thermostatic bath or hot plate

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase HPLC column

3.1.2. Sample Preparation and Extraction (Direct Hot Saponification - DHS)

-

Weigh approximately 0.200 g of finely ground roasted coffee into a 25 mL sealed Erlenmeyer flask.

-

Add 2 mL of a 1.25 M KOH solution in methanol to the flask.

-

Seal the flask and place it in a thermostatic bath at 80°C for 1 hour with constant stirring. This step hydrolyzes the ester bonds, releasing free this compound.

-

After cooling to room temperature, add 2 mL of ultrapure water and 5 mL of MTBE to the flask.

-

Vortex the mixture vigorously for 1 minute to extract the unsaponifiable matter, including this compound, into the organic phase.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Repeat the extraction of the aqueous phase with another 5 mL of MTBE and combine the organic layers.

-

Evaporate the pooled MTBE extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter prior to injection.

3.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (typically 55:45, v/v)[7][9]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: DAD or UV detector set at 290 nm for this compound[4][10]

-

Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the extraction and quantification of this compound from coffee beans.

4.2. Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Signaling Pathways and Pharmacological Relevance

This compound has garnered significant interest in the scientific community for its diverse pharmacological activities. Its mechanisms of action often involve the modulation of critical cellular signaling pathways.

5.1. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are well-documented and are largely attributed to its ability to suppress the NF-κB signaling pathway.[11][12] As depicted in the diagram above, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB dimer (p65/p50) to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the activation of IKK, thereby preventing the entire downstream cascade and reducing the production of inflammatory mediators.[13][14]

5.2. Anti-cancer and Chemopreventive Activities

This compound has demonstrated anti-cancer effects in various cancer cell lines. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects are mediated through the modulation of several signaling pathways, including:

-

MAPK Pathway: this compound can influence the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, which are involved in cell growth, differentiation, and apoptosis.[14][15][16]

-

STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by this compound has been linked to its pro-apoptotic effects in cancer cells.[12][17]

-

Akt/mTOR Pathway: this compound has also been shown to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[17]

5.3. Metabolic Effects

While the hypercholesterolemic effects of unfiltered coffee have been linked to cafestol and, to a lesser extent, this compound, recent studies have also highlighted potential beneficial metabolic effects of this compound. For instance, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which may contribute to its anti-diabetic potential.[18]

Conclusion

This compound, a diterpene uniquely found in significant quantities in Coffea arabica, presents a compelling profile for researchers and drug development professionals. Its well-defined natural sources, coupled with established analytical protocols for its quantification, provide a solid foundation for further investigation. The multifaceted pharmacological activities of this compound, particularly its ability to modulate key signaling pathways involved in inflammation and cancer, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides the essential technical information to facilitate and inspire future research into this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coffee bean extracts rich and poor in this compound both give rise to elevation of liver enzymes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of this compound and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Nuclear Factor-κB/Signal Transducers and Activators of Transcription-1-Mediated Inflammatory Responses in Lipopolysaccharide-Activated Macrophages Are a Major Inhibitory Target of this compound, a Coffee Diterpene [jstage.jst.go.jp]

- 12. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) [bmbreports.org]

In Vitro Cytotoxicity of Kahweol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Initial In Vitro Evaluation of Kahweol's Cytotoxicity.

This technical guide provides a comprehensive overview of the initial in vitro evaluation of this compound's cytotoxic properties against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, quantitative data, and key signaling pathways involved in this compound-induced cell death.

Introduction to this compound's Anticancer Potential

This compound is a naturally occurring diterpene found in coffee beans, which has garnered significant attention for its potential anticancer activities.[1][2] In vitro studies have consistently demonstrated its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, while exhibiting minimal effects on normal cells.[1][2] The cytotoxic effects of this compound are often dose- and time-dependent, highlighting the importance of standardized methodologies for its evaluation.[1] This guide will delve into the specifics of these methodologies and the key findings from various studies.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines. It is important to note that variations in IC50 values can arise from differences in experimental conditions, such as the specific cytotoxicity assay used, incubation times, and cell line characteristics.[3][4]

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay |

| Lung Cancer | A549 | 10 - 40 | 24 - 48 | Not Specified |

| NCI-H358 | ~85 (at 60µM) | 48 | MTS | |

| NCI-H1299 | ~40 (at 60µM) | 48 | MTS | |

| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | Not Specified |

| MCF7 | > 500 | 72 | SRB | |

| Colon Cancer | HT-29 | Not Specified | Not Specified | Not Specified |

| Renal Cancer | ACHN | Not Specified | 24 - 48 | Not Specified |

| Caki-1 | Not Specified | 24 - 48 | Not Specified | |

| Hepatocellular Carcinoma | Hep3B | Concentration-dependent inhibition | 24 | Not Specified |

| SNU182 | Concentration-dependent inhibition | 24 | Not Specified | |

| SNU423 | Concentration-dependent inhibition | 24 | Not Specified | |

| Ovarian Carcinoma | A2780 | > 500 | 72 | SRB |

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate assessment of this compound's cytotoxicity. This section provides detailed methodologies for two commonly employed assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is directly proportional to the number of lysed cells.[8]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes.[8] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8]

-

Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[8]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is also measured and subtracted from the 490 nm reading to correct for background absorbance.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's cytotoxicity.

Experimental workflow for in vitro cytotoxicity assessment of this compound.

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through the modulation of several key signaling pathways. The diagrams below illustrate the inhibitory effects of this compound on the Src/mTOR/STAT3 and STAT3 pathways.

Src/mTOR/STAT3 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Src, a non-receptor tyrosine kinase, which in turn downregulates the downstream mTOR and STAT3 signaling pathways, leading to apoptosis in hepatocellular carcinoma cells.[7][9][10]

Inhibition of the Src/mTOR/STAT3 pathway by this compound.

STAT3 Signaling Pathway

In lung adenocarcinoma cells, this compound has been observed to inhibit the phosphorylation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[6][11]

This compound's modulation of the STAT3 signaling pathway leading to apoptosis.

Conclusion

This technical guide provides a foundational understanding of the in vitro cytotoxic effects of this compound. The compiled data, detailed experimental protocols, and visual representations of workflows and signaling pathways offer a valuable resource for researchers investigating the anticancer potential of this promising natural compound. Further research is warranted to elucidate the full spectrum of its mechanisms of action and to explore its therapeutic efficacy in more complex preclinical models.

References

- 1. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer [mdpi.com]

- 2. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cytotoxicity of this compound in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-proliferative and anti-migratory properties of coffee diterpenes this compound acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights on the antitumor effects of this compound on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Kahweol from Coffee Beans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol is a diterpene molecule found in coffee beans, particularly in Coffea arabica. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The extraction of this compound from its natural source is a critical first step for its study and potential therapeutic application. These application notes provide an overview and detailed protocols for various methods of this compound extraction from coffee beans, enabling researchers to select and implement the most suitable technique for their specific needs.

Extraction Methodologies Overview

Several methods have been developed for the extraction of this compound from coffee beans. The choice of method depends on factors such as the desired yield and purity of this compound, the scale of extraction, available equipment, and environmental considerations. The most common methods include:

-

Direct Hot Saponification (DHS): A rapid and efficient method that involves the direct hydrolysis of this compound esters in the coffee matrix using a hot alkaline solution.[1][2] This method is often favored for its speed and high extraction yields.[1]

-

Soxhlet Extraction: A classical lipid extraction technique where the coffee grounds are continuously extracted with a refluxing solvent.[2][3] This method is thorough but can be time-consuming and may expose thermolabile compounds to prolonged heat.

-

Supercritical Fluid Extraction (SFE): A "green" extraction technique that utilizes supercritical carbon dioxide (CO2) as a solvent.[4][5][6] SFE is highly tunable and allows for the selective extraction of this compound by modifying pressure and temperature, avoiding the use of organic solvents.[4][5][6]

Other methods such as Direct Cold Saponification (DCS), Bligh and Dyer (BD) extraction, Microwave-Assisted Extraction (MAE), and Ultrasonic/Microwave-Assisted Extraction (UMAE) have also been explored.

Quantitative Data Summary

The yield of this compound is highly dependent on the extraction method and the type of coffee bean used. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of this compound Yield from Roasted Arabica Coffee Beans using Different Extraction Methods.

| Extraction Method | This compound Yield (mg/100g of roasted coffee) | Reference |

| Direct Hot Saponification (DHS) | 930.2 ± 36.8 | [1] |

| Direct Cold Saponification (DCS) | 790 (approx.) | [1] |

| Soxhlet (SO) followed by Saponification | Significantly lower than DHS and DCS | [1] |

| Bligh and Dyer (BD) followed by Saponification | Significantly lower than DHS and DCS | [1] |

Data adapted from a study comparing four extraction methods.[1] The study found DHS to be the most efficient method.

Table 2: this compound Content in Green Coffee Oil Extracted by Supercritical Fluid Extraction (SFE) and Soxhlet.

| Extraction Method | Operating Conditions | This compound Content (mg/kg of oil) | Reference |

| Supercritical Fluid Extraction (SFE) | 200 bar, 70 °C | 63.8 | [4] |

| Soxhlet Extraction | Hexane | Not explicitly stated, but SFE yielded higher concentration | [4] |

| Supercritical Fluid Extraction (SFE) | 70 °C, 253 bar | 453.3 (total diterpenes) | [5][7] |

| Soxhlet Extraction | Hexane | 48% higher than SFE at 70°C/253 bar | [5][7] |

Note: The yield of this compound can vary significantly based on the specific parameters of the SFE process, such as pressure, temperature, and the use of co-solvents.[4][5][6]

Experimental Protocols

The following are detailed protocols for the most common and effective this compound extraction methods.

Protocol 1: Direct Hot Saponification (DHS)